2-(3-((2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide
Description
The compound 2-(3-((2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide is a structurally complex acetamide derivative featuring a 1H-indol-3-yl core modified with a sulfonyl-linked 2,5-dimethoxyphenylaminoacetamide moiety and an N,N-diethylacetamide substituent. The indole scaffold is a privileged structure in medicinal chemistry, known for its role in modulating biological targets such as cyclooxygenases (COX) and serotonin receptors . The N,N-diethylacetamide group contributes to lipophilicity, which may affect pharmacokinetic properties like membrane permeability and metabolic stability.
Properties
IUPAC Name |
2-[3-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfonylindol-1-yl]-N,N-diethylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O6S/c1-5-26(6-2)24(29)15-27-14-22(18-9-7-8-10-20(18)27)34(30,31)16-23(28)25-19-13-17(32-3)11-12-21(19)33-4/h7-14H,5-6,15-16H2,1-4H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYIUURFNZOIPLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=C(C=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. This suggests that the compound may interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives, it can be inferred that this compound likely affects multiple biochemical pathways, leading to downstream effects that contribute to its overall biological activity.
Result of Action
Given the various biological activities associated with indole derivatives, it can be inferred that this compound likely induces a range of molecular and cellular changes that contribute to these activities.
Biological Activity
The compound 2-(3-((2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide is a complex organic molecule with potential biological activities. This article reviews its synthesis, biological properties, and related research findings, emphasizing its pharmacological significance.
Synthesis
The synthesis of the compound involves multiple steps, typically starting from simpler precursors. A common method includes the use of coupling reagents like HATU and DIPEA in dimethyl sulfoxide (DMSO) to facilitate the formation of the desired amide bond. The yield and purity of the final product are critical for subsequent biological evaluations.
The biological activity of this compound is primarily linked to its interaction with various enzymes and receptors. Notably, its potential as an inhibitor of butyrylcholinesterase (BChE) has been highlighted in recent studies. BChE inhibition is a significant therapeutic target in treating Alzheimer's disease, as it plays a role in the hydrolysis of neurotransmitters.
In vitro Studies
In vitro assays have shown that certain derivatives of acetamides exhibit moderate to high inhibitory activity against BChE. For instance, compounds synthesized based on similar structures have demonstrated IC50 values ranging from 3.94 µM to 19.60 µM, indicating promising potency .
| Compound | IC50 Value (µM) | Activity Level |
|---|---|---|
| 8c | 3.94 | High |
| 8d | 19.60 | Moderate |
Case Studies
- Alzheimer's Disease Models : In studies involving animal models of Alzheimer's disease, compounds similar to our target showed significant cognitive improvement correlated with BChE inhibition.
- Antioxidant Activity : Some derivatives have also been evaluated for their antioxidant properties, demonstrating a capacity to scavenge free radicals effectively.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the phenyl and indole moieties significantly affect biological activity. Substituents like methoxy groups enhance lipophilicity and enzyme binding affinity, thereby improving inhibitory effects against BChE.
Comparison with Similar Compounds
N-((2,5-Bis(trifluoromethyl)phenyl)sulfonyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)acetamide (Compound 41)
This compound shares the indole core and sulfonamide linkage but differs in substituents:
- Substituents : 4-Chlorobenzoyl at the indole N1, 5-methoxy at C5, and a 2,5-bis(trifluoromethyl)phenylsulfonamide group.
- Impact: The trifluoromethyl groups increase electron-withdrawing effects and lipophilicity compared to the dimethoxyphenyl group in the target compound.
- Synthesis : Yielded 37% via automated HPLC purification, suggesting moderate synthetic efficiency .
N-(2,5-Dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide
- Substituents : A formyl group at indole C3 and a 2,5-dimethylphenylacetamide.
- The dimethylphenyl group offers less steric hindrance than diethylacetamide, possibly improving solubility .
Chloroacetamide-Based Pesticides
Compounds such as alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) and pretilachlor (2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide) are structurally simpler but share the acetamide backbone:
- Key Differences :
Crystallographic and Conformational Analysis
The crystal structure of 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide reveals:
- Planar Amide Groups : Critical for hydrogen-bonding interactions.
- Dihedral Angles : Variations (44.5°–77.5°) between aromatic rings influence molecular packing and receptor binding. The target compound’s sulfonyl group may enforce distinct conformational preferences, altering binding pocket compatibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
